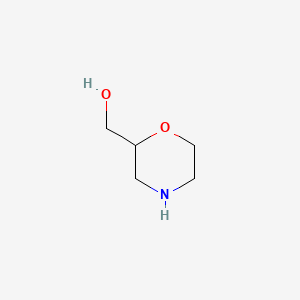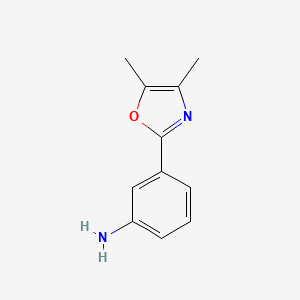
3-(4,5-Dimethyl-1,3-oxazol-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4,5-Dimethyl-1,3-oxazol-2-yl)aniline is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Structural Analysis
- Synthesis and Crystal Structures of Complexes : The reaction of 2-(4′,4′-dimethyl-2′-oxazolinyl)aniline (H2-L1) with Na[N(SiMe3)2] led to the formation of tetrameric Na4(H-L1)4 and a highly distorted octahedral complex Yb(H-L1)3. These findings are crucial for understanding the structural capabilities of similar compounds (Gajecki, Twamley, & Berg, 2020).
2. Catalytic Applications
- Catalytic Transfer Hydrogenation of Nitroarene : Ruthenium complexes with phenolate-oxazoline ligands, including derivatives of 2-(4,5-dihydrooxazol-2-yl)aniline, showed effective catalytic activities in the transfer hydrogenation of nitroarene to aniline. This research provides environmentally friendly methods for the reduction of nitroarenes to anilines (Jia, Ling, Zhang, Sheng, & Lee, 2018).
3. Electroluminescence Applications
- Novel Emitting Amorphous Molecular Materials : A study on a new class of emitting amorphous materials, including derivatives of aniline, demonstrated their potential as electroluminescent devices. These materials exhibited intense fluorescence emission and formed stable amorphous glasses, suitable for organic electroluminescent devices (Doi, Kinoshita, Okumoto, & Shirota, 2003).
4. Polymerization and Material Synthesis
- Synthesis of Polymer Nanofibers Composite Material : A facile synthesis route for poly(3,5-dimethyl aniline) nanofibers using Pd-acetate as the oxidant was demonstrated. This method led to the formation of a unique metal-polymer composite material with uniformly distributed palladium nanoparticles, highlighting the material's potential in various applications (Mallick, Witcomb, Dinsmore, & Scurrell, 2005).
5. Photophysical and Optical Studies
- Nonlinear Optical Behavior of Novel Derivatives : Research on 4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones, including aniline derivatives, revealed their excellent third-order nonlinear optical properties. These compounds exhibited significant optical limiting behavior, contributing to advancements in optical material science (Murthy et al., 2013).
Safety and Hazards
Zukünftige Richtungen
Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . The important information presented in the literature will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .
Wirkmechanismus
Target of Action
Oxazole derivatives, to which this compound belongs, have been known to exhibit a wide spectrum of biological activities . They have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry .
Mode of Action
Oxazole derivatives are known to interact with various biological targets, leading to a range of biological responses . The presence of hetero atoms or groupings in these compounds often imparts preferential specificities in their biological responses .
Biochemical Pathways
Oxazole derivatives have been reported to affect various biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
Result of Action
Oxazole derivatives have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemische Analyse
Biochemical Properties
3-(4,5-Dimethyl-1,3-oxazol-2-yl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific sites on enzymes or proteins, thereby influencing their activity. For instance, it may act as an inhibitor or activator of certain enzymes, altering the biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it may alter the expression of specific genes, thereby impacting cellular functions such as growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. This binding may result in conformational changes in the target biomolecules, thereby affecting their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular functions, which are observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating specific biochemical pathways. At higher doses, it can cause toxic or adverse effects. Threshold effects are often observed, where a certain dosage level is required to elicit a significant response. Toxicity studies have indicated that high doses of this compound can lead to adverse effects on organ function and overall health .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. This compound can modulate the activity of key metabolic enzymes, thereby altering the flow of metabolites through different pathways. These interactions can have significant effects on cellular metabolism and overall biochemical homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The distribution of this compound can influence its activity and effectiveness in modulating biochemical pathways .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct this compound to specific compartments or organelles within the cell. The localization of this compound can influence its interactions with other biomolecules and its overall biochemical activity .
Eigenschaften
IUPAC Name |
3-(4,5-dimethyl-1,3-oxazol-2-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7-8(2)14-11(13-7)9-4-3-5-10(12)6-9/h3-6H,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKVLTAKYGGEJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC(=CC=C2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827582-20-7 |
Source


|
| Record name | 3-(dimethyl-1,3-oxazol-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-3-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1335920.png)
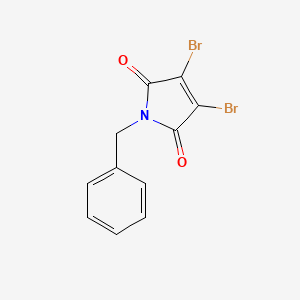
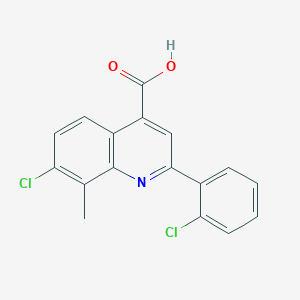
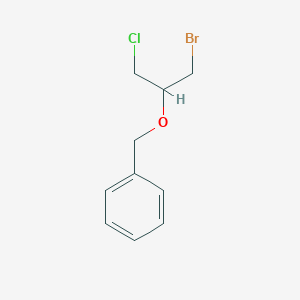
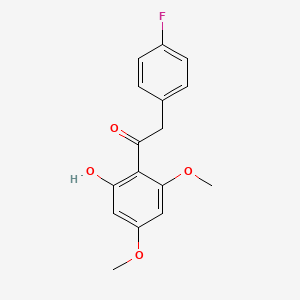
![N,N'-Bis[2-(chloroacetamido)ethyl]-N,N'-dimethylrhodamine](/img/structure/B1335929.png)
![3-[(4-fluorobenzoyl)amino]propanoic Acid](/img/structure/B1335934.png)
![5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335937.png)
![[4-(3-Thiophen-2-ylprop-2-enoyl)phenyl] methanesulfonate](/img/structure/B1335945.png)
![5-Bromo-2-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1335947.png)

